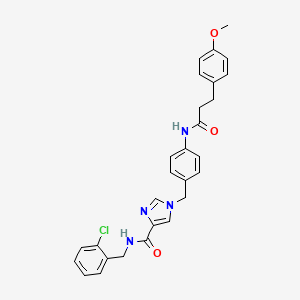
N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as MTAPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTAPA belongs to the class of azetidine-3-carboxamide derivatives, which have been shown to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mechanism of Action
The exact mechanism of action of N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is not fully understood. However, it has been proposed that N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide exerts its biological activities by inhibiting various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and viral replication. For example, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell proliferation. N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B, which is a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes that are involved in cancer development. In inflammation research, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In viral infection research, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to inhibit viral replication by interfering with various stages of the viral life cycle, such as viral entry and assembly.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases. N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to possess various biological activities, making it a promising candidate for drug development. Another advantage of using N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one of the limitations of using N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide research. One direction is to further investigate the mechanism of action of N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, which may help to identify new targets for drug development. Another direction is to evaluate the efficacy of N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in animal models of various diseases, which may provide important preclinical data for drug development. Additionally, future research may focus on developing new formulations of N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide that improve its solubility and bioavailability.
Synthesis Methods
The synthesis of N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves the reaction of 2-bromo-4-methylthiophenol with 6-phenylpyrimidin-4-amine in the presence of sodium hydride and dimethylformamide to yield the intermediate product. The intermediate product is then reacted with azetidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to produce N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. The overall yield of the synthesis process is around 40%.
Scientific Research Applications
N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has also been shown to induce apoptosis, which is a programmed cell death process that is often disrupted in cancer cells. In inflammation research, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases. In viral infection research, N-(2-(methylthio)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to inhibit the replication of HIV-1 and hepatitis C virus.
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-27-19-10-6-5-9-17(19)24-21(26)16-12-25(13-16)20-11-18(22-14-23-20)15-7-3-2-4-8-15/h2-11,14,16H,12-13H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKTZKIQTRNITI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2412469.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2412470.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2412471.png)
![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2412477.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2412478.png)

![4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2412482.png)
![2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2412484.png)
![(3As,7aS)-2-(3-azidopropanoyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2412485.png)
![2-[(3S,3As,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-yl]acetic acid](/img/structure/B2412488.png)